molecular formula C7H7FN2O4S B1448829 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide CAS No. 1803594-80-0

2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide

Cat. No. B1448829
M. Wt: 234.21 g/mol
InChI Key: SUGZFVSNVDHUFT-UHFFFAOYSA-N
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Description

“2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide” is a chemical compound with the molecular formula C7H7FN2O4S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide” consists of a benzene ring substituted with a fluoro group, a nitro group, and a sulfonamide group . The exact 3D structure can be determined using computational chemistry methods or experimental techniques like X-ray crystallography.

Scientific Research Applications

Sulfonamides in Chemical Synthesis

Sulfonamides, including compounds like 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide, are significant in chemical synthesis due to their versatility and reactivity. For instance, sulfonamides have been synthesized by new versions of conventional methods, demonstrating their utility in creating diverse chemical structures. These compounds are crucial in developing pharmaceuticals and novel organic molecules, offering a broad spectrum of medicinal and industrial applications (Efremov, 2005).

Role in Medicinal Chemistry

Sulfonamide derivatives are central to medicinal chemistry due to their broad bioactive spectrum. After chemical modifications, they have shown significant therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This highlights the importance of sulfonamide compounds in drug development and the search for new treatments (Shichao et al., 2016).

Environmental Impact and Degradation

The environmental fate of polyfluoroalkyl chemicals, which may include sulfonamide derivatives, is a critical area of study. Understanding the microbial degradation of these compounds is essential for assessing their environmental impact and developing strategies for pollution control. This research is crucial for environmental safety and the development of sustainable chemical practices (Liu & Avendaño, 2013).

Analytical and Sensing Applications

Sulfonamides and their derivatives are utilized in developing analytical methods and sensing technologies. Their unique properties make them suitable for detecting various substances, including explosives and pollutants. This application is vital for environmental monitoring, forensic science, and public safety (Paria et al., 2022).

properties

IUPAC Name

2-fluoro-N-methyl-6-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGZFVSNVDHUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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